1-(3-Bromo-1-propynyl)naphthalene
Overview
Description
1-(3-Bromo-1-propynyl)naphthalene is an organic compound with the molecular formula C₁₃H₉Br. It is a derivative of naphthalene, where a bromine atom is attached to a propynyl group at the third position. This compound is known for its utility in organic synthesis, particularly in the protection of alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the photobromination of naphthalene with molecular bromine, followed by dehydrobromination to yield the desired product .
Industrial Production Methods: Industrial production of 1-(3-Bromo-1-propynyl)naphthalene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an efficient fume cupboard to handle the bromine safely .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-1-propynyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
Scientific Research Applications
1-(3-Bromo-1-propynyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a reagent for the protection of alcohols in the form of 1-naphthylpropargyl ether, which can be cleaved with DDQ
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and medicinal properties.
Industry: It is utilized in the synthesis of various organic compounds and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1-propynyl)naphthalene involves its ability to act as a protecting group for alcohols. The compound forms a 1-naphthylpropargyl ether, which can be readily cleaved under specific conditions, such as treatment with DDQ. This property makes it valuable in stereoselective glycosylation and other synthetic applications .
Comparison with Similar Compounds
1-Bromonaphthalene: An isomeric bromonaphthalene with the bromine atom attached directly to the naphthalene ring.
2-Bromonaphthalene: Another isomer with the bromine atom at the second position on the naphthalene ring.
Uniqueness: 1-(3-Bromo-1-propynyl)naphthalene is unique due to the presence of the propynyl group, which imparts distinct reactivity and synthetic utility compared to its isomeric counterparts. This makes it particularly useful in protecting group chemistry and other specialized applications .
Properties
IUPAC Name |
1-(3-bromoprop-1-ynyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDMQJTYLOVTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568180 | |
Record name | 1-(3-Bromoprop-1-yn-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352035-98-4 | |
Record name | 1-(3-Bromoprop-1-yn-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Bromo-1-propynyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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